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Compound of Interest

Compound Name:
[3-Cyclohexyl-2-

(trifluoromethyl)phenyl]methanol

CAS No.: 2375261-06-4

Cat. No.: B2368200

Get Quote

Executive Summary
The "CP" (Cyclohexylphenol) series of synthetic cannabinoids, originally developed by Pfizer in

the 1970s, represents a pivotal class of "non-classical" cannabinoids. Unlike the tricyclic

dibenzopyran structure of

-tetrahydrocannabinol (THC), these compounds lack the central pyran ring, resulting in a
bicyclic core that retains—and often exceeds—the potency of phytocannabinoids.

This guide provides a rigorous structural and analytical comparison of the two most prominent

members of this class: CP-47,497 and CP-55,940. It synthesizes mass spectrometric

fragmentation patterns, chromatographic behavior, and receptor binding kinetics to establish a

definitive identification protocol.

Part 1: Structural Pharmacophore & SAR Analysis
The structural divergence of cyclohexylphenols from classical cannabinoids is the primary

driver of their distinct analytical signatures and pharmacological profiles.
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The "Non-Classical" Core
While THC possesses a tricyclic ABC ring system, the CP series simplifies this to a bicyclic AC

system. This structural flexibility allows for optimized binding within the hydrophobic pocket of

the CB1 receptor.

CP-47,497: Characterized by a dimethylheptyl side chain attached to the phenol ring and a

hydroxycyclohexyl moiety.

CP-55,940: A hydroxypropyl derivative of CP-47,497. The addition of the hydroxypropyl

group at the C-4 position of the cyclohexyl ring significantly enhances hydrogen bonding

capability, making it a reference agonist with sub-nanomolar affinity.

Stereochemical Criticality
Both compounds possess multiple chiral centers. The biological activity is highly stereospecific,

typically favoring the (-)-cis isomer. In analytical settings, separating these diastereomers is

critical, as the trans isomers are often pharmacologically inactive impurities.

Visualization: Structural Logic & SAR
The following diagram illustrates the structural evolution from THC to the CP series and the key

pharmacophoric elements.
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Figure 1: Structural evolution and Structure-Activity Relationship (SAR) of Cyclohexylphenol

Cannabinoids.

Part 2: Analytical Performance & Methodologies
Accurate identification requires distinguishing these compounds from their homologs (e.g., CP-

47,497-C8) and natural cannabinoids.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS remains the gold standard for forensic identification. However, the lack of a pyran ring

alters the fragmentation pathway compared to THC.

Experimental Protocol: Self-Validating Extraction
Sample: 10 mg herbal material or 10 µL oil.

Extraction: Liquid-Liquid Extraction (LLE) using Methanol:Chloroform (1:1).

Why: The CP series are highly lipophilic (logP > 5). Chloroform ensures efficient

partitioning from cellulosic plant matrices.

Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS (60°C for 20

min).

Causality: The phenolic and aliphatic hydroxyl groups in CP-55,940 often lead to peak

tailing. TMS derivatization improves peak shape and sensitivity by ~10-fold.

Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm).[1]

Data Comparison Table: EI-MS Fragmentation (70 eV)
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Compound
Molecular Ion (

)

Base Peak (

)

Diagnostic
Ions (

)

Retention
Index (RI)

CP-47,497 318 232 217, 91, 55 ~3003

CP-47,497-C8 332 232 217, 317, 91 ~3084

CP-55,940 376 290 305, 43, 55 ~3150

-THC 314 299 271, 243, 314 ~2822

Mechanistic Insight:

CP-47,497: The base peak at

232 arises from the cleavage of the alkyl side chain (McLafferty rearrangement equivalent),
leaving the stable hydroxycyclohexyl-phenol core. This ion is a robust class identifier.

CP-55,940: The shift to

290 reflects the heavier hydroxypropyl-substituted core. The weak molecular ion (

376) often necessitates Soft Ionization or derivatization for confirmation.

Nuclear Magnetic Resonance (NMR)
When reference standards are unavailable, NMR is the only method to definitively assign

stereochemistry.

Key Signal: The proton at the C-1 position of the cyclohexyl ring (H-1) exhibits distinct

chemical shifts for cis vs. trans diastereomers due to axial/equatorial positioning relative to

the phenol ring.

Validation: In CDCl

, the H-1 signal for the active cis-isomer typically appears upfield relative to the trans-isomer.
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Part 3: Functional Pharmacology & Binding Kinetics
For drug development professionals, understanding the "why" behind the structure is defined

by receptor interaction.

Binding Affinity ( ) and Efficacy
Unlike THC, which is a partial agonist, CP-55,940 acts as a full agonist with high efficacy. This

distinction is crucial for toxicological assessment, as full agonists carry a significantly higher

risk of adverse psychiatric and physiological events.

Compound
CB1 Affinity (

nM)

CB2 Affinity (

nM)
Efficacy (CB1)

Potency
Relative to
THC

CP-55,940 0.58 - 2.5 0.68 - 0.92 Full Agonist ~45x

CP-47,497 2.0 - 5.0 ~200 Full Agonist ~3-28x

-THC 25.1 - 40.0 35.0 Partial Agonist 1x (Reference)

Data aggregated from meta-analyses of competitive binding assays using [

H]CP-55,940 displacement.

Visualization: Analytical Workflow
This decision tree guides the analyst from sample receipt to confirmed structural identification.
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Figure 2: Analytical Decision Tree for Differentiating CP-Series Cannabinoids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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